molecular formula C13H17Cl2NO B334934 3,4-dichloro-N-hexylbenzamide

3,4-dichloro-N-hexylbenzamide

Cat. No.: B334934
M. Wt: 274.18 g/mol
InChI Key: MCJMGZANKVFDTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-N-hexylbenzamide (hypothetical structure inferred from nomenclature) is a synthetic benzamide derivative characterized by a benzamide core substituted with chlorine atoms at the 3- and 4-positions and a hexyl chain attached to the nitrogen atom. These compounds belong to a class of synthetic opioids designed to mimic the effects of morphine while evading regulatory scrutiny.

Properties

Molecular Formula

C13H17Cl2NO

Molecular Weight

274.18 g/mol

IUPAC Name

3,4-dichloro-N-hexylbenzamide

InChI

InChI=1S/C13H17Cl2NO/c1-2-3-4-5-8-16-13(17)10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H,16,17)

InChI Key

MCJMGZANKVFDTN-UHFFFAOYSA-N

SMILES

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

CCCCCCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The critical distinction between 3,4-dichloro-N-hexylbenzamide and its analogs lies in the substituents on the benzamide nitrogen and the cyclohexyl/amine groups. For example:

  • AH-7921: Features a dimethylamino-cyclohexylmethyl group attached to the benzamide nitrogen .
  • U-47700: A structural isomer of AH-7921, differing in the placement of the dimethylamino group on the cyclohexane ring .
  • Propanil (N-(3,4-dichlorophenyl) propanamide) : A simpler benzamide derivative with agricultural use as a herbicide, lacking the complex amine substituents seen in opioid analogs .

Pharmacological Activity

Compound μ-Opioid Receptor Affinity κ-Opioid Receptor Affinity Analgesic Potency (vs. Morphine) Primary Use/Effect
AH-7921 High Moderate 0.5–1× Synthetic opioid (euphoric)
U-47700 Very High Low 7.5× Synthetic opioid (potent)
Propanil None None N/A Herbicide (acetyl-CoA inhibitor)
  • AH-7921 : Binds μ-opioid receptors with moderate selectivity, producing morphine-like analgesia and euphoria. It was linked to fatalities due to respiratory depression .
  • U-47700 : Exhibits 7.5× greater μ-opioid receptor affinity than morphine, leading to heightened potency and overdose risks .
  • Propanil : Lacks opioid activity; instead, it inhibits lipid biosynthesis in plants .

Toxicity and Regulatory Status

  • U-47700: Not formally scheduled globally but banned in several countries (e.g., USA, EU) following overdose reports .
  • Propanil : Regulated as a pesticide with moderate environmental toxicity .

Research Findings and Clinical Implications

Receptor Binding and Selectivity

  • AH-7921 and U-47700 both target μ-opioid receptors, but U-47700’s cis-cyclohexyl configuration enhances receptor binding efficiency .
  • The hexyl chain in this compound may reduce bioavailability compared to AH-7921’s dimethylamino-cyclohexylmethyl group, which facilitates blood-brain barrier penetration .

Abuse Liability

  • AH-7921 and U-47700 are sold as “research chemicals” online, contributing to their proliferation in illicit markets. Both compounds lack clinical safety data, increasing overdose risks .

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